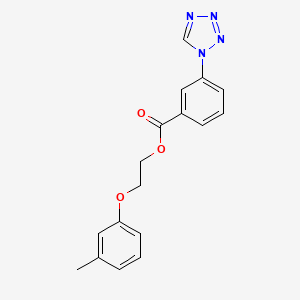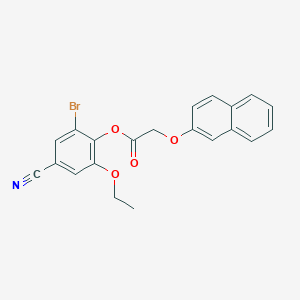
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as DFP-10825 and belongs to the class of sulfonylurea receptor 1 (SUR1) inhibitors.
Mécanisme D'action
The mechanism of action of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide involves the inhibition of SUR1, which is a subunit of ATP-sensitive potassium (KATP) channels. SUR1 is upregulated in response to various types of injury, leading to the formation of edema and inflammation. The inhibition of SUR1 by 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide reduces the formation of edema and inflammation, leading to improved neurological function and survival rates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide have been extensively studied in animal models of stroke, traumatic brain injury, and spinal cord injury. This compound has been found to reduce brain and spinal cord swelling, improve neurological function, and increase survival rates. Additionally, 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide has been shown to reduce oxidative stress and inflammation, which are both involved in the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide in lab experiments include its specificity for SUR1 and its ability to reduce edema and inflammation in the brain and spinal cord. However, the limitations of using this compound include its relatively low solubility and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide. One direction is to investigate the potential of this compound in the treatment of other diseases such as epilepsy and Alzheimer's disease. Another direction is to develop more potent and selective SUR1 inhibitors based on the structure of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide involves the reaction of 4-amino-N-(1-phenylpyrazol-3-yl)benzamide with difluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide has been extensively studied for its potential in the treatment of various diseases such as stroke, traumatic brain injury, and spinal cord injury. This compound has been shown to inhibit the activity of SUR1, which is involved in the formation of edema and inflammation in the brain and spinal cord. The inhibition of SUR1 by 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide has been found to reduce brain and spinal cord swelling, improve neurological function, and increase survival rates in animal models of these diseases.
Propriétés
IUPAC Name |
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-17(19)26(24,25)14-8-6-12(7-9-14)16(23)20-15-10-11-22(21-15)13-4-2-1-3-5-13/h1-11,17H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSMKYWRJTOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-2-methylindolizin-3-yl]propanoate](/img/structure/B7680993.png)
![2-(2-Bromophenoxy)-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7681001.png)
![2-[[5-(Azepan-1-ylsulfonyl)pyridin-2-yl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B7681005.png)
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate](/img/structure/B7681006.png)
![4-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7681012.png)
![2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]-N,N-bis(2-methylpropyl)acetamide](/img/structure/B7681014.png)
![Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7681028.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide](/img/structure/B7681031.png)
![6-methyl-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7681036.png)
![3-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7681043.png)
![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7681054.png)
![N'-[2-(4-methoxyphenyl)acetyl]thiophene-3-carbohydrazide](/img/structure/B7681058.png)

